(Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
Description
The compound (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a thiazolidinone-indole hybrid with a unique substitution pattern. Its structure features a 1H-indol-3-yl group linked via a propanenitrile bridge to a thiazolidin-4-one ring substituted with a 2-methylbenzyl group at position 5 and a phenyl group at position 3. This compound’s distinct substituents may influence its electronic properties, solubility, and biological interactions compared to structurally related analogs.
Properties
IUPAC Name |
(2Z)-3-(1H-indol-3-yl)-2-[5-[(2-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S/c1-18-9-5-6-10-19(18)15-25-27(33)31(20-11-3-2-4-12-20)28(34-25)22(16-29)26(32)23-17-30-24-14-8-7-13-21(23)24/h2-14,17,25,30H,15H2,1H3/b28-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYXTEIWCRQRMZ-SLMZUGIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a compound that combines the structural features of indole and thiazolidine, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with thiazolidine precursors. The method generally includes:
- Formation of Thiazolidine Core : The thiazolidine ring is synthesized through cyclization reactions involving 2-methylbenzyl and phenyl substituents.
- Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution, enhancing the compound's reactivity and biological potential.
Anticancer Activity
Research indicates that compounds containing indole and thiazolidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.52–0.88 | Bcl-2 positive human cancer cells |
| Compound B | 1.5–3.0 | MCF7 (breast cancer) |
| Compound C | 0.75–1.5 | HeLa (cervical cancer) |
These compounds target the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells, thus promoting cell death in malignant cells while sparing normal cells .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. Studies have shown that thiazolidine derivatives can inhibit the growth of various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 37.9–113.8 µM |
| Escherichia coli | 50–100 µM |
| Candida albicans | 40–80 µM |
The presence of the thiazolidine ring enhances the antimicrobial activity by interacting with bacterial cell membranes and disrupting essential cellular processes .
Anti-inflammatory Activity
Compounds similar to this compound have also demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as COX enzymes and lipoxygenases. This action can reduce the production of pro-inflammatory cytokines, providing a therapeutic strategy for inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of indole-thiazolidine derivatives against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a new anticancer drug candidate .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolidine derivatives, demonstrating that several compounds had superior activity compared to traditional antibiotics against resistant bacterial strains .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indole moiety, which is known for its diverse biological activities, combined with a thiazolidinone structure that has been associated with anti-inflammatory and anticancer properties. The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazolidinone precursors.
Synthetic Route Overview
- Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions involving appropriate precursors.
- Thiazolidinone Synthesis : The thiazolidinone framework is constructed via condensation reactions between thiazolidine and carbonyl compounds.
- Final Coupling : The final compound is obtained through a series of coupling reactions that link the indole and thiazolidinone components.
Research indicates that compounds containing both indole and thiazolidinone structures exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related thiazolidinones have shown promising results in inhibiting tumor growth in various cancer cell lines .
- Antimicrobial Properties : The presence of the thiazolidinone ring has been linked to antimicrobial activity against various pathogens, making these compounds potential candidates for developing new antibiotics .
Case Studies
- Anticancer Evaluation : A study synthesized a series of thiazolidinones and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific substitutions on the thiazolidinone enhanced anticancer activity significantly, suggesting a structure-activity relationship that could be explored further .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of indole-thiazolidinone derivatives against bacterial strains, demonstrating their potential as effective antimicrobial agents .
Mechanistic Insights
The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Targeting Pathways
Research has shown that these compounds can modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells. For example, they may inhibit key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core scaffold with other thiazolidinone-indole derivatives, but its substituents differentiate it from analogs. Key structural comparisons include:
- Substituents on the thiazolidinone ring: The target compound has a 5-(2-methylbenzyl) and 3-phenyl group. Analog 7k (): 5-((1-methyl-1H-indol-3-yl)methylene) and 3-(2-(1H-indol-3-yl)ethyl) groups. Analog 7n (): 5-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene) group. Analog 7s (): 5-((4-(benzyloxy)-1-((E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-indol-3-yl)methylene) group. The 2-methylbenzyl group in the target compound introduces steric bulk and electron-donating effects distinct from halogenated or alkoxy-substituted analogs .
Indole substitution :
Physical Properties
Electronic and Reactivity Considerations
- Computational studies () show that substituents on indole derivatives significantly affect electronic properties. For example, electron-donating groups (e.g., methylbenzyl) stabilize the La excited state, while electron-withdrawing groups (e.g., nitro) alter charge distribution.
- The 2-methylbenzyl group in the target compound may enhance π-π stacking interactions in biological systems compared to halogenated analogs like 7n .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(1H-indol-3-yl)-2-(5-(2-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile?
- The compound is synthesized via Knoevenagel condensation between aromatic aldehydes and 4-thiazolidinone precursors. For example, 4-thiazolidinones are first prepared by reacting 3-oxo-propionitriles with phenylisothiocyanate, followed by treatment with chloroacetyl chloride under basic conditions. Subsequent condensation with aldehydes (e.g., 2-methylbenzyl-substituted aldehydes) in acetic acid with sodium acetate as a catalyst yields the target compound .
- Critical parameters : Reaction time (2.5–6 hours under reflux), solvent (acetic acid or acetonitrile), and purification via recrystallization (methanol or acetic acid) .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Single-crystal X-ray diffraction is the gold standard for confirming the Z-configuration and spatial arrangement of the thiazolidinone and indole moieties .
- FTIR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR spectroscopy (1H/13C) resolves proton environments (e.g., indole NH at δ 10.77 ppm, thiazolidinone CH2 at δ 3.56–3.61 ppm) and carbon connectivity .
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Recrystallization from methanol or acetic acid is standard, achieving >95% purity .
- Column chromatography (silica gel, ethyl acetate/hexane) is used for derivatives with polar substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Sodium acetate is superior to K2CO3 for minimizing side reactions in acetic acid .
- Solvent optimization : Acetic acid enhances electrophilicity of the aldehyde, while acetonitrile improves solubility of intermediates .
- Temperature control : Reflux at 80–100°C accelerates imine formation but requires strict temperature monitoring to prevent decomposition .
Q. How can contradictions in spectral data between synthetic batches be resolved?
- 2D NMR (COSY, HSQC) distinguishes regioisomers or tautomers by correlating proton and carbon shifts .
- Elemental analysis validates molecular formula when unexpected peaks arise (e.g., residual solvent or unreacted starting material) .
- Reproducibility checks : Compare X-ray crystallographic data across batches to confirm structural consistency .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Substituent variation : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Heterocyclic replacements : Substitute the indole moiety with benzofuran or pyrazole rings to evaluate steric and electronic contributions .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
